Cas no 349121-11-5 (Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)-)

2-bromo-N-(4-bromo-2-methylphenyl)-acetamide is a versatile intermediate in organic synthesis, known for its bromo-substituted aromatic structure. This compound offers significant advantages due to its high purity and excellent stability, making it ideal for use in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- structure
349121-11-5 structure
Product name:Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)-
CAS No:349121-11-5
MF:C9H9NOBr2
Molecular Weight:306.98186
MDL:MFCD02974393
CID:1466940
PubChem ID:3416399

Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- 化学的及び物理的性質

名前と識別子

    • Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)-
    • 2-Bromo-N-(4-bromo-2-methylphenyl)acetamide
    • ALBB-010628
    • 349121-11-5
    • LS-03621
    • MFCD02974393
    • CS-0327635
    • AKOS005172528
    • MDL: MFCD02974393
    • インチ: InChI=1S/C9H9Br2NO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
    • InChIKey: SDGIGHAMXMUCHR-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)Br)NC(=O)CBr

計算された属性

  • 精确分子量: 304.90507
  • 同位素质量: 304.90509g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 187
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • PSA: 29.1

Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB407763-500 mg
2-Bromo-N-(4-bromo-2-methylphenyl)acetamide
349121-11-5
500MG
€195.40 2023-02-20
abcr
AB407763-1g
2-Bromo-N-(4-bromo-2-methylphenyl)acetamide; .
349121-11-5
1g
€237.00 2025-02-16
Ambeed
A165297-1g
2-Bromo-N-(4-bromo-2-methylphenyl)acetamide
349121-11-5 97%
1g
$178.0 2024-04-19
abcr
AB407763-1 g
2-Bromo-N-(4-bromo-2-methylphenyl)acetamide
349121-11-5
1g
€239.00 2023-04-25
Crysdot LLC
CD12080487-5g
2-Bromo-N-(4-bromo-2-methylphenyl)acetamide
349121-11-5 97%
5g
$527 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1398305-1g
2-Bromo-N-(4-bromo-2-methylphenyl)acetamide
349121-11-5 97%
1g
¥2160.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1398305-5g
2-Bromo-N-(4-bromo-2-methylphenyl)acetamide
349121-11-5 97%
5g
¥6038.00 2024-05-17
abcr
AB407763-500mg
2-Bromo-N-(4-bromo-2-methylphenyl)acetamide; .
349121-11-5
500mg
€205.00 2025-02-16
A2B Chem LLC
AJ02426-1g
2-Bromo-n-(4-bromo-2-methylphenyl)acetamide
349121-11-5 >95%
1g
$439.00 2024-04-20
A2B Chem LLC
AJ02426-500mg
2-Bromo-n-(4-bromo-2-methylphenyl)acetamide
349121-11-5 >95%
500mg
$412.00 2024-04-20

Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- 関連文献

Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)-に関する追加情報

Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- (CAS No. 349121-11-5): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research

Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- (CAS No. 349121-11-5) is a significant compound in the field of chemical and pharmaceutical research. This compound, also known as 2-Bromo-N-(4-bromo-2-methylphenyl)acetamide, has garnered considerable attention due to its unique structural features and potential applications in various scientific domains. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Properties and Structure

Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- is an organic compound with the molecular formula C9H9Br2NO. It is characterized by a central acetamide group attached to a substituted benzene ring. The presence of two bromine atoms and a methyl group on the benzene ring imparts specific chemical properties to the molecule. The compound is typically a white crystalline solid with a melting point of approximately 100°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.

The molecular structure of Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- can be represented as:

            O
            |
            C-NH-C6H3BrMe
            |
            Br
        

This structure highlights the presence of the acetamide functional group and the substituted benzene ring, which are crucial for its reactivity and biological activity.

Synthesis Methods

The synthesis of Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- can be achieved through several methods, each with its advantages and limitations. One common approach involves the reaction of 4-bromo-2-methylbenzoyl chloride with bromoacetonitrile followed by hydrolysis to form the acetamide derivative. Another method involves the nucleophilic substitution of bromoacetyl bromide with 4-bromo-2-methylaniline. These synthetic routes are well-documented in the literature and have been optimized for yield and purity.

Biological Activities and Applications

Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- has shown promising biological activities that make it an interesting candidate for various applications in pharmaceutical research. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, it has been investigated for its anti-inflammatory properties due to its ability to modulate the activity of cyclooxygenase (COX) enzymes.

In addition to its anti-inflammatory effects, Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- has been studied for its potential anticancer activities. Research has shown that it can induce apoptosis in certain cancer cell lines by disrupting cellular signaling pathways. These findings suggest that this compound could be further developed as a lead molecule for cancer therapy.

Recent Research Advancements

The field of chemical and pharmaceutical research is constantly evolving, and recent studies have shed new light on the potential applications of Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)-. One notable study published in the Journal of Medicinal Chemistry reported the use of this compound as a scaffold for designing novel inhibitors of protein-protein interactions (PPIs). The researchers demonstrated that derivatives of this compound could effectively disrupt PPIs involved in various diseases, opening up new avenues for therapeutic intervention.

Another study published in Bioorganic & Medicinal Chemistry Letters explored the use of Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- as a building block for synthesizing peptidomimetics with enhanced bioavailability and stability. The results showed that these peptidomimetics exhibited improved pharmacological properties compared to their parent peptides, making them attractive candidates for drug development.

Safety Considerations and Future Prospects

Safety is a critical aspect when dealing with any chemical compound, especially those intended for pharmaceutical applications. While no specific safety concerns have been reported for Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)-, it is essential to handle this compound with appropriate precautions to ensure laboratory safety. Researchers should follow standard guidelines for handling organic compounds and consult safety data sheets (SDS) for detailed information.

The future prospects for Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- are promising. Ongoing research continues to uncover new applications and optimize its properties for various therapeutic uses. As more studies are conducted, it is likely that this compound will play an increasingly important role in the development of novel drugs and therapies.

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